

Spectroscopic Profile of 2,5-Bishydroxymethyl Tetrahydrofuran: A Technical Guide

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Compound of Interest		
Compound Name:	2,5-Bishydroxymethyl Tetrahydrofuran	
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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key organic molecules is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the versatile building block, **2,5**-**Bishydroxymethyl Tetrahydrofuran** (BHMTF). This document outlines the key spectral features for both the cis and trans isomers, details the experimental protocols for data acquisition, and presents the information in a clear, accessible format to support research and development activities.

Introduction

2,5-Bishydroxymethyl tetrahydrofuran is a chiral diol derived from the hydrogenation of 5-hydroxymethylfurfural (HMF), a key platform chemical from biomass. Its structure, featuring a saturated five-membered ether ring with two hydroxymethyl substituents, allows for the existence of cis and trans diastereomers. These isomers possess distinct physical and chemical properties, making their accurate identification and characterization essential for applications in polymer chemistry, pharmaceuticals, and as chiral building blocks in organic synthesis. This guide serves as a centralized resource for the spectroscopic data of BHMTF, facilitating its use in various scientific endeavors.

Spectroscopic Data



The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both cis- and trans-**2,5-Bishydroxymethyl Tetrahydrofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for **2,5-Bishydroxymethyl Tetrahydrofuran**

Isomer	Proton Assignment	Chemical Shift (δ, ppm)
cis	-CH-	Data not available
-CH ₂ - (ring)	Data not available	
-CH ₂ -OH	Data not available	-
-OH	Data not available	-
trans	-CH-	Data not available
-CH ₂ - (ring)	Data not available	
-CH₂-OH	Data not available	-
-OH	Data not available	-

Table 2: ¹³C NMR Spectroscopic Data for **2,5-Bishydroxymethyl Tetrahydrofuran**

Isomer	Carbon Assignment	Chemical Shift (δ, ppm)
cis	-CH-	Data not available
-CH ₂ - (ring)	Data not available	
-CH ₂ -OH	Data not available	_
trans	-CH-	Data not available
-CH ₂ - (ring)	Data not available	
-CH ₂ -OH	Data not available	_



Note: Specific chemical shift values from primary literature sources were not available at the time of this compilation. The availability of 8 NMR spectra for the cis isomer is noted in the SpectraBase database.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The absorption bands are reported in wavenumbers (cm^{-1}).

Table 3: Key IR Absorption Bands for 2,5-Bishydroxymethyl Tetrahydrofuran

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3400 (broad)	O-H stretch	Alcohol
~2900	C-H stretch	Alkane
~1050	C-O stretch	Ether & Alcohol

Note: The exact peak positions may vary slightly between the cis and trans isomers and depending on the sampling method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data is reported as mass-to-charge ratio (m/z). The molecular weight of **2,5-Bishydroxymethyl Tetrahydrofuran** is 132.16 g/mol .[2]

Table 4: Expected Key Fragments in the Mass Spectrum of **2,5-Bishydroxymethyl Tetrahydrofuran**



m/z	Proposed Fragment
132	[M]+ (Molecular Ion)
114	[M - H ₂ O] ⁺
101	[M - CH ₂ OH] ⁺
83	[M - CH ₂ OH - H ₂ O] ⁺
71	[C ₄ H ₇ O] ⁺
43	[C ₃ H ₇] ⁺ or [C ₂ H ₃ O] ⁺

Note: The relative abundances of these fragments can help in distinguishing between the isomers. The SpectraBase database indicates the availability of 3 GC-MS spectra for the cis isomer.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of the **2,5-Bishydroxymethyl Tetrahydrofuran** isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
 Key parameters to set include the spectral width, number of scans, and relaxation delay.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an



internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid at room temperature, a drop can be placed directly on the ATR crystal of an FTIR spectrometer.
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCI₄).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample holder or the pure solvent. Then, record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

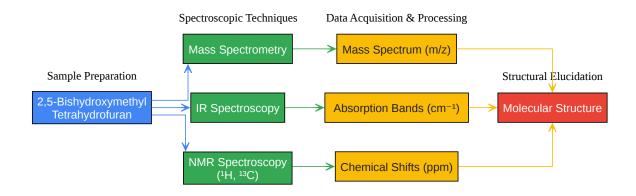
- Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile
 compound like BHMTF, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable
 technique. The sample is injected into a gas chromatograph, where it is vaporized and
 separated from any impurities before entering the mass spectrometer.
- Ionization: In the ion source of the mass spectrometer, the sample molecules are ionized, typically by electron impact (EI).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., a quadrupole).



- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Workflow and Data Interrelation

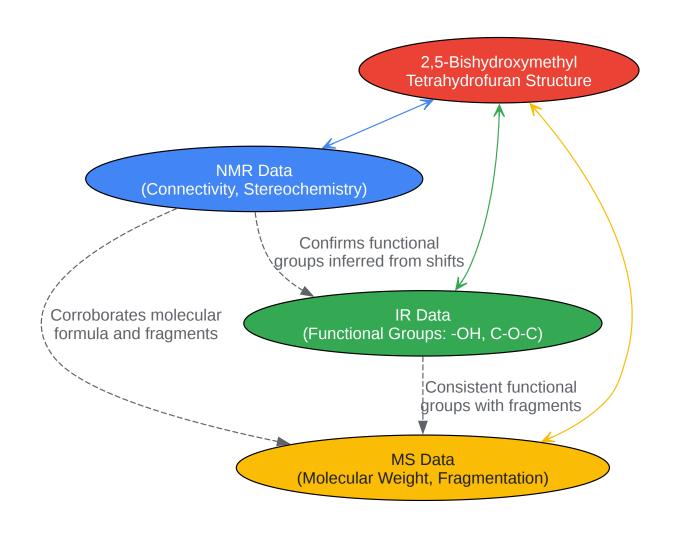
The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in elucidating the structure of **2,5-Bishydroxymethyl Tetrahydrofuran**.



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Caption: General workflow for spectroscopic analysis of **2,5-Bishydroxymethyl Tetrahydrofuran**.





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Caption: Interrelation of spectroscopic data for structural elucidation.

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